3-(Piperidin-4-YL)benzaldehyde
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Overview
Description
3-(Piperidin-4-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)benzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Attachment to Benzaldehyde: The piperidine ring is then attached to the benzaldehyde moiety through nucleophilic substitution reactions. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated benzaldehydes and piperidine derivatives are typical starting materials.
Major Products:
Oxidation: 3-(Piperidin-4-YL)benzoic acid.
Reduction: 3-(Piperidin-4-YL)benzyl alcohol.
Substitution: Various substituted benzaldehydes and piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The piperidine ring can also interact with biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
4-(Piperidin-1-yl)benzaldehyde: Similar structure but with the piperidine ring attached at the para position.
3-(Morpholin-4-yl)benzaldehyde: Contains a morpholine ring instead of a piperidine ring.
3-(Pyrrolidin-1-yl)benzaldehyde: Features a pyrrolidine ring in place of the piperidine ring.
Uniqueness: 3-(Piperidin-4-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the piperidine ring enhances its solubility and potential for biological activity.
Properties
IUPAC Name |
3-piperidin-4-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8-9,11,13H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAJGBYFJBISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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